2-Fluoro-4-(furan-2-YL)benzoic acid
Overview
Description
2-Fluoro-4-(furan-2-YL)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a fluorine atom and a furan ring. This compound is of interest due to its unique structural features, which combine the properties of both fluorinated benzoic acids and furan derivatives. The presence of the fluorine atom and the furan ring imparts distinct chemical and biological properties to the compound, making it valuable in various scientific research and industrial applications.
Scientific Research Applications
2-Fluoro-4-(furan-2-YL)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may serve as a precursor for the development of pharmaceuticals with potential therapeutic properties.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(furan-2-YL)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst and a base. For example, 2-bromo-4-fluorobenzoic acid can be coupled with furan-2-boronic acid under Suzuki–Miyaura conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(furan-2-YL)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Products may include derivatives with different substituents replacing the fluorine atom.
Oxidation Reactions: Products may include furanones or other oxidized furan derivatives.
Reduction Reactions: Products may include alcohols or aldehydes derived from the carboxylic acid group.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(furan-2-YL)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the furan ring can influence the compound’s binding affinity and specificity, leading to distinct biological effects. The exact molecular pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
2-Fluorobenzoic Acid: Lacks the furan ring, resulting in different chemical and biological properties.
4-Fluorobenzoic Acid: Similar structure but without the furan ring, leading to variations in reactivity and applications.
Furan-2-Carboxylic Acid:
Uniqueness: 2-Fluoro-4-(furan-2-YL)benzoic acid is unique due to the combination of the fluorine atom and the furan ring This dual substitution imparts distinct properties that are not observed in compounds with only one of these substituents
Properties
IUPAC Name |
2-fluoro-4-(furan-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXOQQOCTRCWQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688511 | |
Record name | 2-Fluoro-4-(furan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70688511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-78-3 | |
Record name | 2-Fluoro-4-(furan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70688511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.